molecular formula C37H29F5N2O6 B575006 Fmoc-Trp(Boc)-Opfp CAS No. 181311-44-4

Fmoc-Trp(Boc)-Opfp

Cat. No.: B575006
CAS No.: 181311-44-4
M. Wt: 692.639
InChI Key: IDYZGIYCOLJXRE-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyloxycarbonyl group protects the side chain of tryptophan.

Mechanism of Action

Target of Action

Fmoc-Trp(Boc)-Opfp is primarily used in the synthesis of peptides . The compound’s primary targets are the peptide chains that it helps to form. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is used to protect the tryptophan (Trp) amino acid during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the tryptophan, while the Boc (tert-butyloxycarbonyl) group protects the indole nitrogen of the tryptophan . These protections help to prevent unwanted side reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound aids in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . These peptides and proteins can then go on to play various roles in biological systems, depending on their specific sequences of amino acids.

Pharmacokinetics

It’s worth noting that the compound’s properties allow it to be effectively used in the peptide synthesis process .

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the tryptophan amino acid during synthesis, the compound allows for the creation of peptide chains without unwanted side reactions . This leads to the production of peptides that can be used in various biological and medical research applications .

Action Environment

The action of this compound is influenced by the conditions of the laboratory environment in which it is used . Factors such as temperature, pH, and the presence of other chemicals can all impact the efficacy of the compound in peptide synthesis . Proper storage of the compound is also important for maintaining its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester typically involves the following steps:

    Protection of the amino group: The amino group of L-tryptophan is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Protection of the side chain: The indole nitrogen of tryptophan is protected using the tert-butyloxycarbonyl group. This is done by reacting the fluorenylmethyloxycarbonyl-protected tryptophan with tert-butyl chloroformate in the presence of a base.

    Activation of the carboxyl group: The carboxyl group of the protected tryptophan is activated by converting it to a pentafluorophenyl ester. This is achieved by reacting the protected tryptophan with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester: undergoes several types of reactions:

    Deprotection reactions: The fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl groups can be removed under specific conditions to expose the amino and indole groups of tryptophan.

    Coupling reactions: The pentafluorophenyl ester group is highly reactive and can form peptide bonds with amino groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection of the fluorenylmethyloxycarbonyl group: This is typically achieved using piperidine in dimethylformamide.

    Deprotection of the tert-butyloxycarbonyl group: This is done using trifluoroacetic acid in dichloromethane.

    Coupling reactions: These are carried out using bases such as diisopropylethylamine in solvents like dimethylformamide.

Major Products Formed

    Deprotected tryptophan: Removal of the protective groups yields L-tryptophan.

    Peptides: Coupling reactions with other amino acids or peptides yield longer peptide chains.

Scientific Research Applications

N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide synthesis: It is used in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form long peptide chains.

    Drug development: It is used in the synthesis of peptide-based drugs, including analogs of glucagon-like peptide-1 for the treatment of type 2 diabetes.

    Biomaterials: It is used in the development of peptide-based hydrogels for drug delivery and tissue engineering applications.

Comparison with Similar Compounds

N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester: is unique due to its combination of protective groups and the pentafluorophenyl ester activation. Similar compounds include:

    N-(9-fluorenylmethyloxycarbonyl)-L-tryptophan: Lacks the tert-butyloxycarbonyl protection on the indole nitrogen.

    N-(tert-butyloxycarbonyl)-L-tryptophan: Lacks the fluorenylmethyloxycarbonyl protection on the amino group.

    N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan: Lacks the pentafluorophenyl ester activation.

These similar compounds are used in peptide synthesis but may require additional steps or reagents to achieve the same level of protection and activation as N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester .

Properties

IUPAC Name

tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZGIYCOLJXRE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H29F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718536
Record name Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181311-44-4
Record name Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorphenyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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